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Compound of Interest

Compound Name: BAZ2-ICR

Cat. No.: B605963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BAZ2-ICR's performance against other

bromodomain inhibitors, supported by experimental data. We delve into its selectivity profile,

binding affinities, and cellular activity, offering a comprehensive resource for evaluating its utility

as a chemical probe for the BAZ2 bromodomains.

Performance Comparison of BAZ2 Bromodomain
Inhibitors
BAZ2-ICR is a potent and selective chemical probe for the bromodomains of BAZ2A and

BAZ2B.[1] Its performance, particularly its selectivity, is a critical factor for researchers

investigating the specific biological roles of these proteins. This section compares BAZ2-ICR
with another well-characterized BAZ2A/B inhibitor, GSK2801.
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Inhibitor Target IC50 (nM) Kd (nM)
Selectivity
Highlights

BAZ2-ICR BAZ2A 130[1] 109[1]

>100-fold

selective over

most

bromodomains;

15-fold selective

over CECR2.[1]

BAZ2B 180[1] 170[1]

Does not

displace BRD4

from chromatin in

cellular assays.

[1]

GSK2801 BAZ2A - 257[2][3]

Potent inhibitor

of BAZ2A and

BAZ2B.

BAZ2B - 136[2][3]

Shows off-target

activity against

BRD9 (Kd = 1.2

µM) and TAF1L

(Kd = 3.2 µM).[4]

Experimental Work-flow for Selectivity Profiling
The determination of a chemical probe's selectivity is a multi-step process, beginning with

broad screening and progressing to more specific and biologically relevant assays.
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Fig 1. A generalized workflow for the selectivity profiling of a bromodomain inhibitor.

Selectivity Profile of BAZ2-ICR
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BAZ2-ICR exhibits a highly selective binding profile, primarily targeting the BAZ2A and BAZ2B

bromodomains. Its minimal off-target activity makes it a precise tool for studying the functions

of these specific proteins.
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Fig 2. Logical relationship of BAZ2-ICR's selectivity against bromodomain families.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are intended to be a starting point and may require optimization based on specific

laboratory conditions and equipment.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to its target

protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and

enthalpy (ΔH) of the interaction.

Instrumentation: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal

PEAQ-ITC).

Sample Preparation:

The BAZ2A or BAZ2B bromodomain is dialyzed overnight against the ITC buffer (e.g., 50

mM HEPES pH 7.5, 150 mM NaCl).

BAZ2-ICR is dissolved in the same dialysis buffer. The final DMSO concentration should

be matched between the protein and ligand solutions and kept to a minimum (<5%).

Experimental Parameters:

Cell: 10-20 µM of the bromodomain protein.

Syringe: 100-200 µM of BAZ2-ICR.

Temperature: 25°C.

Injections: A series of 1-2 µL injections at 150-second intervals.

Data Analysis: The resulting thermogram is integrated and fitted to a single-site binding

model to determine the thermodynamic parameters.

AlphaScreen Assay
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AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay

used to study biomolecular interactions. In the context of bromodomain inhibitors, it is often

used as a primary screening assay to identify compounds that disrupt the interaction between a

bromodomain and an acetylated histone peptide.

Materials:

His-tagged BAZ2A or BAZ2B bromodomain.

Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

Procedure (384-well format):

Add 2.5 µL of BAZ2-ICR or control compound at various concentrations to the assay plate.

Add 5 µL of a pre-mixed solution of the bromodomain (final concentration ~10-30 nM) and

the biotinylated peptide (final concentration ~10-30 nM).

Incubate for 15-30 minutes at room temperature.

Add 5 µL of a pre-mixed suspension of Donor and Acceptor beads (final concentration ~20

µg/mL each).

Incubate for 60-90 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PHERAstar).

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic

equation.

Thermal Shift Assay (TSA) / Differential Scanning
Fluorimetry (DSF)
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TSA is used to assess the thermal stability of a protein in the presence and absence of a

ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting

temperature (Tm). This assay is often used to screen for off-target effects across a broad panel

of proteins.

Materials:

Purified bromodomain proteins (e.g., a panel of 47 human bromodomains).

SYPRO Orange dye (Thermo Fisher Scientific).

Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

Procedure (96- or 384-well PCR plate):

Prepare a master mix containing the bromodomain protein (2-5 µM) and SYPRO Orange

dye (5X final concentration).

Add the master mix to the wells of the PCR plate.

Add BAZ2-ICR or control compound to a final concentration of 10 µM.

Seal the plate and centrifuge briefly.

Run the experiment in a real-time PCR instrument, increasing the temperature from 25°C

to 95°C with a ramp rate of 1°C/min.

Data Analysis: The fluorescence intensity is plotted against temperature, and the Tm is

determined from the midpoint of the unfolding transition. The change in melting temperature

(ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the

protein with the compound.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled

molecules in living cells. For bromodomain inhibitors, it can be used to determine if a

compound can displace a GFP-tagged bromodomain from its binding sites on chromatin.
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Cell Culture and Transfection:

Human osteosarcoma (U2OS) cells are cultured in DMEM supplemented with 10% FBS.

Cells are transiently transfected with a plasmid encoding a full-length, GFP-tagged BAZ2A

protein using a suitable transfection reagent.

FRAP Procedure:

24-48 hours post-transfection, cells are treated with BAZ2-ICR (e.g., 1 µM) or DMSO for

1-2 hours.

Cells are imaged on a confocal microscope equipped with a live-cell imaging chamber.

A defined region of interest (ROI) within the nucleus is photobleached using a high-

intensity laser.

Fluorescence recovery within the bleached ROI is monitored over time by acquiring

images at regular intervals.

Data Analysis: The fluorescence intensity in the bleached region is measured and

normalized. The half-maximal recovery time (t1/2) and the mobile fraction are calculated

from the recovery curve. A faster recovery indicates displacement of the GFP-tagged protein

from chromatin by the inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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